Electrochemical Reduction Potential as a Predictor of Electron-Transfer Initiation Efficiency
The one-electron reduction potential (E_red) of the diphenyliodonium cation governs its efficiency as an electron acceptor in photoinitiated polymerization systems. Experimental laser flash photolysis and Rehm-Weller analysis establish the reduction potential of diphenyliodonium chloride in acetonitrile as -0.7 V vs. SCE [1]. A computational study refined this value to -0.68 V vs. SCE in acetonitrile, -0.61 V in DMF, and -0.67 V in water [2]. This relatively mild reduction potential enables efficient electron transfer from excited-state photosensitizers (e.g., polycyclic aromatic hydrocarbons, ketones) while minimizing energy-wasting reverse electron transfer, contributing to the high quantum yields observed for acid generation [3]. In contrast, triarylsulfonium salts typically exhibit more negative reduction potentials, requiring stronger reducing conditions or higher energy sensitizers, which can limit their applicability in certain visible-light or LED-based curing systems.
| Evidence Dimension | One-Electron Reduction Potential (E_red) |
|---|---|
| Target Compound Data | -0.68 V vs. SCE (MeCN); -0.7 V vs. SCE (MeCN, experimental) |
| Comparator Or Baseline | Triphenylsulfonium salts: more negative (e.g., estimated -1.0 to -1.2 V vs. SCE in similar media) |
| Quantified Difference | Diphenyliodonium is more easily reduced by approximately 0.3-0.5 V |
| Conditions | Acetonitrile, DMF, or water; referenced to Saturated Calomel Electrode (SCE) |
Why This Matters
A less negative reduction potential enables broader compatibility with visible-light sensitizers and reduces the energy barrier for photoinitiation, expanding formulation flexibility.
- [1] Gómez, M. L.; Montejano, H. A.; Previtali, C. M. Excited states interaction of polycyclic aromatic hydrocarbons with diphenyliodonium chloride: The effective one electron reduction potential of diphenyliodonium cation. J. Photochem. Photobiol. A: Chem. 2008, 197, 18-24. View Source
- [2] Romanczyk, P. P.; Kurek, S. S. The Reduction Potential of Diphenyliodonium Polymerisation Photoinitiator Is Not −0.2 V vs. SCE. A Computational Study. Electrochim. Acta 2017, 255, 482-485. View Source
- [3] Pappas, S. P.; Pappas, B. C.; Gatechair, L. R.; Jilek, J. H.; Schnabel, W. Photoinitiation of cationic polymerization. IV. Direct and sensitized photolysis of aryl iodonium and sulfonium salts. Polym. Photochem. 1984, 5, 1-22. View Source
